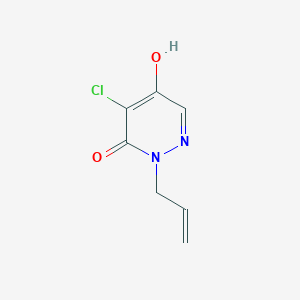
4-Chloro-5-hydroxy-2-(prop-2-en-1-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an allyl group at the second position, a chlorine atom at the fourth position, and a hydroxyl group at the fifth position on the pyridazine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-5-hydroxypyridazin-3(2H)-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-Allyl-4-chloro-5-oxopyridazin-3(2H)-one.
Reduction: Formation of 2-Allyl-5-hydroxypyridazin-3(2H)-one.
Substitution: Formation of 2-Allyl-4-amino-5-hydroxypyridazin-3(2H)-one or 2-Allyl-4-thio-5-hydroxypyridazin-3(2H)-one.
Scientific Research Applications
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the allyl, chloro, and hydroxyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-4-chloro-5-methoxypyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Allyl-4-bromo-5-hydroxypyridazin-3(2H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
2-Allyl-4-chloro-5-hydroxypyrimidin-3(2H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one is unique due to the specific combination of substituents on the pyridazine ring. The presence of the allyl group at the second position, chlorine atom at the fourth position, and hydroxyl group at the fifth position imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64178-63-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h2,4,11H,1,3H2 |
InChI Key |
YZQXBFGSCZWXKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C(=C(C=N1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



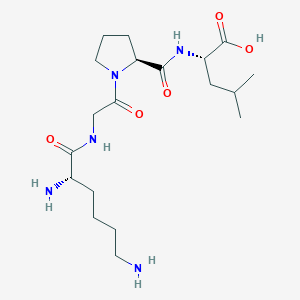
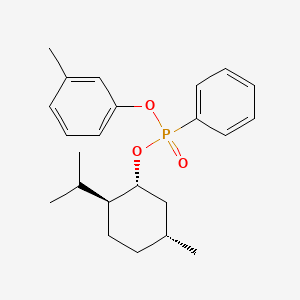
![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)
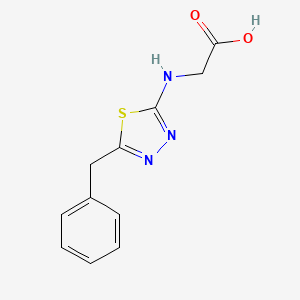

![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)

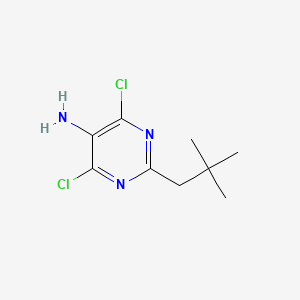
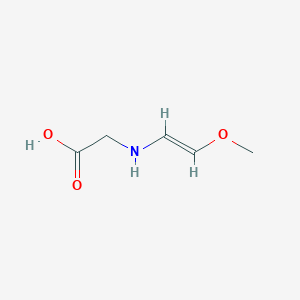
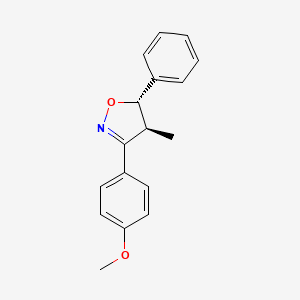
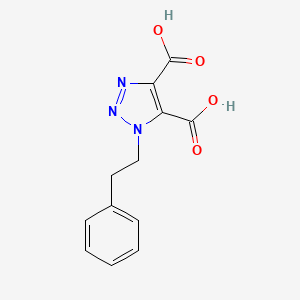

![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
